

Zoxamide: A Technical Overview of its Chemical Properties and Structure

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Zoxamide is a potent fungicide belonging to the benzamide class, recognized for its efficacy against Oomycete fungi, the causal agents of diseases like late blight in potatoes and downy mildew in grapevines.[1][2] This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of **Zoxamide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Zoxamide is chemically identified as (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It exists as a racemic mixture, containing equal proportions of two enantiomers due to a chiral center in its molecular structure.[3] The (S)-enantiomer is noted to be the active form.[4][5] **Zoxamide** presents as a white, odorless powder with a licorice-like odor reported in some instances.[6]

A comprehensive summary of its physicochemical properties is presented in the table below, offering a comparative overview of key quantitative data.



Property	Value	Source(s)
IUPAC Name	3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide	[6]
CAS Number	156052-68-5	[6][7]
Molecular Formula	C14H16Cl3NO2	[6][8]
Molecular Weight	336.64 g/mol	[7][8][9]
Melting Point	158-160 °C (also reported as 159.5-160.5 °C)	[6][7][9]
Water Solubility	0.681 mg/L (at 20 °C)	[6][7]
Solubility in Organic Solvents	Soluble in acetone	[9][10]
Log P (Octanol/Water Partition Coefficient)	3.76 (at 20 °C)	[6][7][9]
Vapor Pressure	<1 x 10 ⁻⁷ torr (<1.3 x 10 ⁻⁵ Pa) at 20-25 °C	[7][9][11]
Density	1.38 g/cm ³	[6][11]

Chemical Structure and Functional Groups

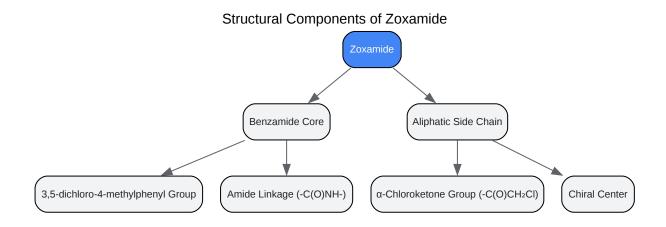
The molecular structure of **Zoxamide** is characterized by several key functional groups that contribute to its fungicidal activity. It is a member of the benzamide class of compounds, featuring a formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzoic acid with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[2][6]

The structure comprises:

- A dichlorinated benzene ring, which is a common feature in many pesticides.
- An amide linkage, connecting the aromatic ring to the aliphatic side chain.



- An alpha-chloroketone group on the aliphatic side chain, a reactive moiety that plays a crucial role in its mechanism of action.
- A chiral center at the tertiary carbon atom bonded to the nitrogen, resulting in the (R) and (S) enantiomers.



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Key structural features of the **Zoxamide** molecule.

Mechanism of Action: Microtubule Disruption

Zoxamide exerts its fungicidal effect through a specific and potent mechanism of action involving the disruption of microtubule dynamics, which are essential for cell division and other vital cellular processes.[1][12]

The primary molecular target of **Zoxamide** is β -tubulin, a subunit of the microtubule cytoskeleton.[4][12] **Zoxamide** covalently binds to β -tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][10] This disruption of the microtubule assembly leads to a cascade of cellular effects:

• Inhibition of Nuclear Division (Mitosis): With a dysfunctional microtubule cytoskeleton, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle.[4][12]



• Inhibition of Hyphal Growth and Sporangia Production: The disruption of cellular transport and division processes ultimately inhibits the growth of fungal hyphae and the production of sporangia, thereby preventing the spread of the pathogen.[10]

This mode of action is distinct from many other classes of fungicides, making **Zoxamide** a valuable tool in resistance management strategies.[10]

Zoxamide's Mechanism of Action Zoxamide Covalent Binding <mark>β-Tubulin Subunit</mark> Inhibits Microtubule Polymerization Disruption of Microtubule Cytoskeleton Mitotic Arrest (Inhibition of Nuclear Division) Inhibition of Cell Division

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Signaling pathway of **Zoxamide**'s fungicidal action.



Experimental Protocols

The synthesis and analysis of **Zoxamide** involve specific and validated methodologies. Below are outlines of key experimental protocols.

Synthesis Protocol

The preparation of **Zoxamide** has been documented in patents, with a key method described by E. L. Michelotti and D. H. Young.[7] The synthesis is a multi-step process that generally involves the formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzamide with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[3][6] This process results in the formation of the racemic mixture of the active ingredient.[3]

Analytical Methods for Residue Determination

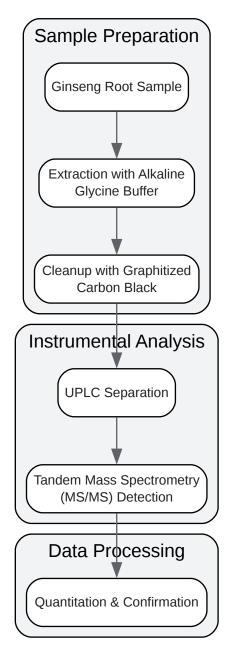
Several analytical methods have been developed for the determination of **Zoxamide** and its metabolites in various matrices, such as crops and wine. These methods are crucial for regulatory compliance and food safety assessment.

- 1. Gas Chromatography (GC) Based Methods:
- Principle: Zoxamide is extracted from the sample matrix using an organic solvent. The
 extract is then cleaned up to remove interfering substances. The final determination is made
 by gas chromatography, often coupled with an electron capture detector (GC-ECD) for
 quantification or a mass selective detector (GC-MSD) for confirmation.[13]
- Application: This method is suitable for determining residues of the parent Zoxamide compound in crops like potatoes and grapes.[13]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
- Principle: This method offers high sensitivity and selectivity for the analysis of Zoxamide and
 its more polar acid metabolites. A miniaturized extraction procedure can be employed,
 followed by cleanup using materials like graphitized carbon black. The separation is
 achieved using UPLC, and detection and quantification are performed using a tandem mass
 spectrometer.[14]



Method Validation: For ginseng root, this method was validated with a limit of quantitation (LOQ) of 0.02 ppm for Zoxamide and 0.2 ppm for its acid metabolites, 3,5-dichloro-4-hydroxymethyl benzoic acid (DCHB) and 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC).
 [14] The analysis of Zoxamide is typically done in the positive electrospray ionization (ESI+) mode, while its acid metabolites are analyzed in the negative mode (ESI-).[14]

Analytical Workflow for Zoxamide in Ginseng



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UPLC-MS/MS workflow for **Zoxamide** residue analysis.

Conclusion

Zoxamide's unique chemical structure and specific mode of action make it an effective and important fungicide for controlling Oomycete pathogens. Its covalent binding to β -tubulin provides a targeted approach to inhibiting fungal cell division, while its physicochemical properties are well-suited for agricultural applications. The availability of robust analytical methods ensures that its use can be monitored effectively to meet regulatory standards. This technical guide provides a foundational understanding for scientists and researchers working with or developing compounds related to **Zoxamide**.

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